molecular formula C26H45N3O5 B565773 O-Demethoxypropane Aliskiren CAS No. 949925-77-3

O-Demethoxypropane Aliskiren

Katalognummer B565773
CAS-Nummer: 949925-77-3
Molekulargewicht: 479.662
InChI-Schlüssel: BCUNQZNYUMYGGS-TUFLPTIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-Demethoxypropane Aliskiren is a derivative of Aliskiren . Aliskiren is a direct renin inhibitor used to manage hypertension . It was developed by Speedel and Novartis and initially approved by the FDA in early 2007 . Aliskiren has been proven to be efficacious in reducing blood pressure when used alone or in conjunction with other antihypertensive agents .


Synthesis Analysis

The synthesis of Aliskiren, a recently marketed drug for the treatment of hypertension, has been presented in several studies . The focus of these synthetic efforts is to develop an efficient pathway for the synthesis of (2S,7R,E)-2-isopropyl-7-(4-methoxy-3-(3-methoxypropoxy) benzyl)-N,N,8-trimethylnon-4-enamide (2a), which has been used as the advanced intermediate toward Aliskiren .


Molecular Structure Analysis

The molecular formula of O-Demethoxypropane Aliskiren is C26H45N3O5 . It has a molecular weight of 479.6526 . The structure of Aliskiren has been analyzed in detail, with the resolution of the renin crystal structure and molecular modeling enabling a more detailed analysis of the active site of the renin molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Aliskiren have been extensively studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of O-Demethoxypropane Aliskiren include a molecular formula of C26H45N3O5 and a molecular weight of 479.653 .

Wissenschaftliche Forschungsanwendungen

Absorption and Metabolism

Aliskiren, a direct renin inhibitor, has been studied for its absorption, distribution, metabolism, and excretion properties. A study found that it is predominantly excreted via the fecal route, with minimal urinary excretion. Oxidized metabolites in excreta accounted for a significant portion of the radioactive dose, indicating metabolism pathways such as O-demethylation at the phenyl-propoxy side chain or 3-methoxy-propoxy group, leading to carboxylic acid derivatives (Waldmeier et al., 2007).

Therapeutic Applications

Aliskiren has been studied for various therapeutic applications beyond its primary use in hypertension. For instance, it has shown potential in protecting against ovarian ischemia/reperfusion injury in rats, suggesting its effectiveness in reversing ischemia and ischemia/reperfusion-induced ovary damage (Bayir et al., 2016). Additionally, aliskiren has been studied for its cardiorenal effects in patients with type 2 diabetes, although the results suggest that it may not be beneficial and could potentially be harmful in this context (Parving et al., 2012).

Antihypertensive Effects

Several studies have focused on the antihypertensive efficacy of aliskiren. It has been shown to provide significant antihypertensive efficacy with sustained 24-hour blood pressure control in patients with hypertension (Oh et al., 2007). However, its effect on major cardiovascular outcomes, such as total mortality, cardiac death, myocardial infarction, or stroke, appears to be neutral (Zhang et al., 2015).

Pharmacokinetics and Drug Interactions

Aliskiren's pharmacokinetics and potential drug interactions have been a subject of research. A study investigated the pharmacokinetic interactions of aliskiren with drugs like allopurinol, celecoxib, and cimetidine, finding no clinically relevant interactions (Ayalasomayajula et al., 2008). Another study reviewed its pharmacokinetics and pharmacodynamics, noting its rapid absorption, moderate plasma protein binding, and elimination primarily through the hepatobiliary route (Vaidyanathan et al., 2008).

Renal and Cardiovascular Protection

Aliskiren has been explored for its potential in renal and cardiovascular protection. It has shown efficacy in improving cardiac function and remodeling after myocardial infarction independent of blood pressure effects (Westermann et al., 2008) and has demonstrated beneficial effects on endothelial function and atherosclerotic changes (Imanishi et al., 2008).

Wirkmechanismus

Target of Action

The primary target of O-Demethoxypropane Aliskiren is renin , an enzyme secreted by the kidneys when blood volume and renal perfusion decrease . Renin plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a key factor in the pathophysiology and development of hypertension .

Biochemical Pathways

The inhibition of renin by O-Demethoxypropane Aliskiren affects the RAAS pathway . By blocking the conversion of angiotensinogen to angiotensin I, it reduces the formation of angiotensin II, a potent vasoconstrictor. This results in decreased blood pressure and reduced risk of fatal and nonfatal cardiovascular events, including stroke and myocardial infarction .

Pharmacokinetics

O-Demethoxypropane Aliskiren displays linear pharmacokinetics, with maximum plasma concentrations reached within 1–3 hours . Its absolute bioavailability is 2.6%, and its half-life is approximately 24 hours . About 80% of the drug in plasma following oral administration is unchanged . It is eliminated through the hepatobiliary route as unchanged drug and, to a lesser extent, through oxidative metabolism by cytochrome P450 (CYP) 3A4 .

Result of Action

The primary result of O-Demethoxypropane Aliskiren’s action is a reduction in blood pressure . It has been proven efficacious in reducing blood pressure when used alone or in conjunction with other antihypertensive agents . Preclinical data demonstrated that aliskiren prolonged survival, decreased cardiac hypertrophy and the inducibility of arrhythmias, proteinuria, and attenuated inflammation .

Action Environment

The action of O-Demethoxypropane Aliskiren can be influenced by environmental factors such as diet. For instance, its absorption is decreased by a high-fat meal . It is also a substrate of P-glycoprotein, and concurrent use of P-glycoprotein inhibitors may increase its absorption .

Safety and Hazards

The safety and hazards of Aliskiren have been studied extensively. It is known to reduce blood pressure by inhibiting renin, which leads to a cascade of events that decreases blood pressure, lowering the risk of fatal and nonfatal cardiovascular events including stroke and myocardial infarction .

Eigenschaften

IUPAC Name

(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[(3-hydroxy-4-methoxyphenyl)methyl]-8-methyl-2-propan-2-ylnonanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45N3O5/c1-15(2)18(10-17-8-9-23(34-7)22(31)11-17)12-20(27)21(30)13-19(16(3)4)24(32)29-14-26(5,6)25(28)33/h8-9,11,15-16,18-21,30-31H,10,12-14,27H2,1-7H3,(H2,28,33)(H,29,32)/t18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUNQZNYUMYGGS-TUFLPTIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)O)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)O)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Demethoxypropane Aliskiren

CAS RN

949925-77-3
Record name o-Demethoxypropane aliskiren
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0949925773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-DEMETHOXYPROPANE ALISKIREN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2N48C2MWH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Demethoxypropane Aliskiren
Reactant of Route 2
O-Demethoxypropane Aliskiren
Reactant of Route 3
O-Demethoxypropane Aliskiren
Reactant of Route 4
O-Demethoxypropane Aliskiren
Reactant of Route 5
Reactant of Route 5
O-Demethoxypropane Aliskiren
Reactant of Route 6
O-Demethoxypropane Aliskiren

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.